Cas no 896347-34-5 (N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide
- AKOS024659180
- N-(5-chloro-2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
- F2543-0785
- N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- 896347-34-5
- N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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- インチ: 1S/C17H15ClN4O3S/c1-10-4-3-7-22-15(10)20-16(21-17(22)24)26-9-14(23)19-12-8-11(18)5-6-13(12)25-2/h3-8H,9H2,1-2H3,(H,19,23)
- InChIKey: ZLCDGLIVNIBWEX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)NC(CSC1=NC(N2C=CC=C(C)C2=N1)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 390.0553392g/mol
- どういたいしつりょう: 390.0553392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 719
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0785-5mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-5μmol |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-3mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-10mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-10μmol |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-2μmol |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-25mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-20μmol |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-4mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2543-0785-15mg |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
896347-34-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamideに関する追加情報
Comprehensive Overview of N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896347-34-5)
In the realm of pharmaceutical and biochemical research, N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896347-34-5) has emerged as a compound of significant interest. This molecule, characterized by its complex heterocyclic structure, is frequently explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique sulfanylacetamide moiety and pyrido[1,2-a][1,3,5]triazine core, which contribute to its distinctive chemical properties and biological activity.
The compound's CAS number 896347-34-5 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its systematic name, while lengthy, provides a detailed blueprint of its molecular architecture. The presence of a chloro-methoxyphenyl group and a methyl-4-oxo-pyridotriazine fragment highlights its potential as a scaffold for designing novel therapeutic agents. Recent studies have focused on its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
One of the most searched questions surrounding this compound revolves around its synthetic pathways and derivatization potential. Scientists are actively investigating methods to optimize its synthesis, aiming to improve yield and purity while reducing environmental impact. Green chemistry principles are increasingly applied in these efforts, aligning with global trends toward sustainable research practices. Additionally, computational tools like molecular docking and QSAR modeling are employed to predict its behavior in biological systems, a topic garnering substantial attention in online forums and academic discussions.
The pharmacokinetic profile of N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is another area of intense scrutiny. Researchers are examining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a drug candidate. The compound's lipophilicity and solubility are key factors under evaluation, as these attributes significantly influence its bioavailability. Recent publications have also explored its potential in targeted drug delivery systems, a hot topic in precision medicine.
From a structural perspective, the pyrido[1,2-a][1,3,5]triazine core is notable for its electron-rich environment, which facilitates diverse chemical reactions. This feature makes the compound a valuable intermediate in organic synthesis. Moreover, its sulfanylacetamide linkage introduces versatility, enabling the creation of analogs with tailored properties. Such flexibility is highly sought after in medicinal chemistry, where slight modifications can lead to significant changes in activity and selectivity.
In the context of current research trends, N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is often discussed alongside fragment-based drug design and high-throughput screening. These methodologies are revolutionizing drug discovery, and compounds with intricate architectures like this one are prime candidates for such approaches. The rise of AI-driven drug discovery has further amplified interest, as machine learning algorithms can rapidly analyze its potential interactions with biological targets.
Safety and regulatory considerations are also paramount when working with this compound. While it is not classified as hazardous, proper handling protocols must be followed to ensure researcher safety. Material Safety Data Sheets (MSDS) provide essential guidance on storage, disposal, and personal protective equipment (PPE). These aspects are frequently queried in search engines, reflecting the community's commitment to responsible research practices.
Looking ahead, the future of CAS 896347-34-5 appears promising. Its structural complexity and functional group diversity position it as a valuable asset in the quest for new bioactive molecules. As research continues to unravel its full potential, this compound is likely to remain a focal point in both academic and industrial laboratories. Collaborative efforts across disciplines will be crucial in harnessing its capabilities for therapeutic innovation.
896347-34-5 (N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide) 関連製品
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